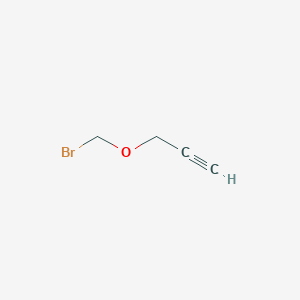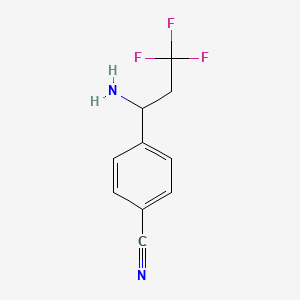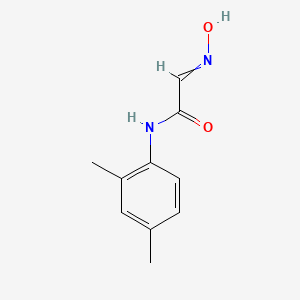![molecular formula C21H16ClN3O B15147189 4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B15147189.png)
4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 1-(4-methylphenyl)-1H-benzimidazole-5-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exerting its anticancer effects.
Comparación Con Compuestos Similares
4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide can be compared with other benzimidazole derivatives, such as:
2-(4-chlorophenyl)-1H-benzimidazole: Known for its antifungal properties.
5-chloro-2-methyl-1H-benzimidazole: Studied for its antiviral activity.
4-chloro-1H-benzimidazole: Investigated for its potential as an anti-inflammatory agent.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.
Propiedades
Fórmula molecular |
C21H16ClN3O |
|---|---|
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
4-chloro-N-[1-(4-methylphenyl)benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C21H16ClN3O/c1-14-2-9-18(10-3-14)25-13-23-19-12-17(8-11-20(19)25)24-21(26)15-4-6-16(22)7-5-15/h2-13H,1H3,(H,24,26) |
Clave InChI |
NYVAFJCRDSSMEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


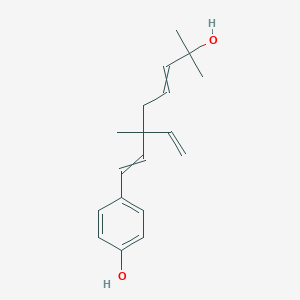
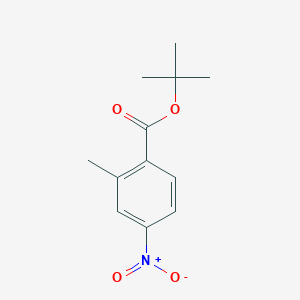

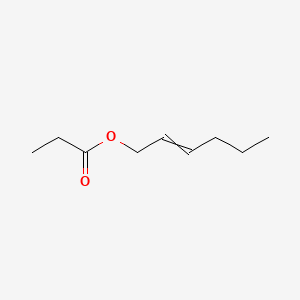
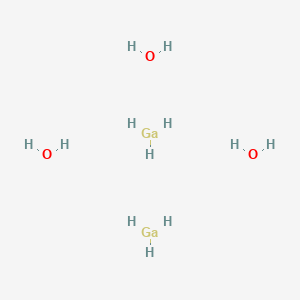
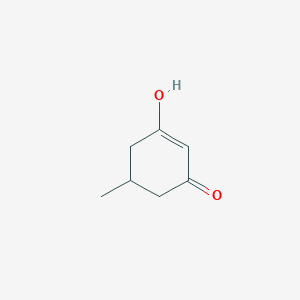
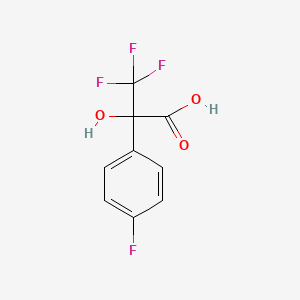
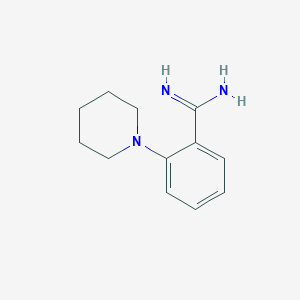
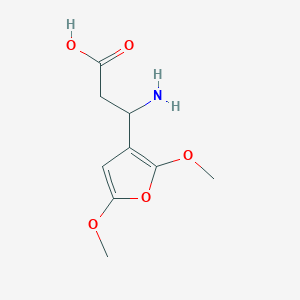
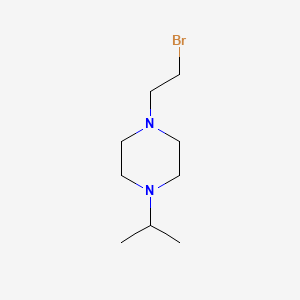
![[(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)
